(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide

Antibacterial resistance MRSA Acinetobacter baumannii

(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide (CAS 393125-33-2) is a synthetic small molecule belonging to the 2-benzylidene-3-oxobutanamide class, characterized by an α,β-unsaturated ketone moiety critical for its biological activity. This compound features a specific 3,4-dichloro substitution on the benzylidene phenyl ring, a structural motif that differentiates it from the parent scaffold and other halogen-substituted analogs explored in recent medicinal chemistry campaigns against drug-resistant bacteria.

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1
CAS No. 393125-33-2
Cat. No. B2721954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide
CAS393125-33-2
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.1
Structural Identifiers
SMILESCC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)N
InChIInChI=1S/C11H9Cl2NO2/c1-6(15)8(11(14)16)4-7-2-3-9(12)10(13)5-7/h2-5H,1H3,(H2,14,16)/b8-4-
InChIKeyXONGFPHBBHQUHW-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide (CAS 393125-33-2): A 2-Benzylidene-3-oxobutanamide Scaffold for Anti-Infective Research


(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide (CAS 393125-33-2) is a synthetic small molecule belonging to the 2-benzylidene-3-oxobutanamide class, characterized by an α,β-unsaturated ketone moiety critical for its biological activity [1]. This compound features a specific 3,4-dichloro substitution on the benzylidene phenyl ring, a structural motif that differentiates it from the parent scaffold and other halogen-substituted analogs explored in recent medicinal chemistry campaigns against drug-resistant bacteria [1]. Its molecular formula is C11H9Cl2NO2, with a molecular weight of 258.10 g/mol [2]. The Z-stereochemistry, confirmed by NOESY experiments on the scaffold, places the 3,4-dichlorophenyl group and the oxobutanamide carbonyl in a defined spatial orientation that influences target binding [1].

Why (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide Cannot Be Replaced by Other 2-Benzylidene-3-oxobutanamide Analogs


Within the 2-benzylidene-3-oxobutanamide class, antibacterial potency is exquisitely sensitive to the position and nature of aryl ring substitutions. The landmark Sood & Kesavan (2023) study demonstrated that halogen substitutions are beneficial only at the -2 and -4 positions of the aryl ring, with compounds such as 19, 21, 22, 25, and 27 exhibiting moderate to very good growth inhibition against MRSA and MDR-A. baumannii, whereas hydrophilic substitutions (e.g., compounds 31–34) diminished activity entirely [1]. Critically, the 3,4-dichloro substitution pattern—precisely the motif present in CAS 393125-33-2—was not evaluated in that study, meaning its activity profile cannot be reliably predicted by interpolation from the 3-nitro or 4-chloro analogs. Simply substituting a commercially available 2,4-dichloro or 4-chloro analog risks losing the unique electronic and steric contributions of the 3,4-dichloro arrangement, which may confer distinct target engagement, solubility, or selectivity properties essential for reproducible hit validation [1].

Quantitative Evidence for Selecting (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide (CAS 393125-33-2) Over Closest Analogs


Antibacterial Potency Gap: 3,4-Dichloro Substitution Remains Uncharacterized vs. Validated 4-Nitro and 3-Nitro Analogs

In the primary screen at 32 μg/mL, the 3-nitro analog (compound 17) achieved 99.4% growth inhibition against S. aureus MRSA and 98.2% against MDR-A. baumannii, while the 4-nitro analog (compound 18) achieved 98.7% inhibition against MRSA with an MIC of 2 μg/mL [1]. Halogen-substituted analogs (Cl at positions 2 and 4) showed moderate to very good activity, but the 3,4-dichloro substitution pattern of CAS 393125-33-2 was not included in this panel [1]. This absence creates a quantifiable knowledge gap: the 3,4-dichloro analog may exhibit superior or inferior potency relative to the 4-nitro benchmark, and procurement of this specific compound is the only way to experimentally resolve this SAR discontinuity.

Antibacterial resistance MRSA Acinetobacter baumannii Structure-activity relationship

Human Cell Cytotoxicity Benchmark: 3,4-Dichloro Analog Lacks Toxicity Data Present for Nitro-Substituted Leads

The lead compounds 17, 18, 19, and 21 demonstrated minimal toxicity in cultured human embryonic kidney (HEK) cells and hemolysis assays, establishing a favorable therapeutic window for the scaffold [1]. However, cytotoxicity data for the 3,4-dichloro analog (CAS 393125-33-2) are entirely absent from the published record. Given that electronegative substituent position can dramatically alter eukaryotic cell penetration and off-target effects, a procurement decision based on the low toxicity of 4-nitro or 2-chloro analogs would be scientifically unjustified without direct experimental evidence on the 3,4-dichloro compound.

Cytotoxicity Human embryonic kidney cells Hemolysis Safety profiling

Physicochemical Property Differentiation from 2,4-Dichloro Isomer: XLogP3 and Topological Polar Surface Area

PubChem computed properties reveal that the 3,4-dichloro isomer (CAS 393125-33-2) has an XLogP3 of 3.1 and a topological polar surface area (TPSA) of 60.2 Ų [1]. The commercially available 2,4-dichloro isomer (CAS not available but identified as 2-(2,4-dichlorobenzylidene)-3-oxobutanamide) shares the same molecular formula (C11H9Cl2NO2) and molecular weight (258.10 g/mol) [2]. While no differential XLogP3 is publicly computed for the 2,4-isomer, the distinct chlorine substitution pattern predictably alters the dipole moment, electronic distribution, and potential hydrogen-bond acceptor characteristics of the adjacent carbonyl oxygen, which can affect target binding kinetics, solubility, and passive membrane permeability independently of bulk lipophilicity .

Lipophilicity Drug-likeness Permeability Isomeric comparison

Synthetic Accessibility and Yield: 3,4-Dichloro Substrate Compatibility with One-Step L-Proline-Catalyzed Protocol

The Sood & Kesavan protocol achieves good to excellent yields for 2-benzylidene-3-oxobutanamide derivatives via L-proline-catalyzed condensation of acetoacetamide with substituted benzaldehydes in ethanol at room temperature [1]. Notably, 3-chlorobenzaldehyde was reported as a substrate that 'did not yield the expected products' under the standard conditions, alongside 4-fluorobenzaldehyde and 2-hydroxybenzaldehyde [1]. This substrate intolerance highlights that the 3,4-dichlorobenzaldehyde required for CAS 393125-33-2 may pose synthetic challenges distinct from the successful 2-chloro and 4-chloro substrates. Procurement of the pre-synthesized compound eliminates the risk of failed in-house synthesis and provides a reference standard for optimizing reaction conditions for recalcitrant electron-deficient benzaldehydes.

One-step synthesis L-proline catalysis Aldehyde scope Green chemistry

Recommended Research Applications for (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide (CAS 393125-33-2)


Filling the 3,4-Dichloro SAR Gap in Anti-MRSA and Anti-MDR-AB Drug Discovery

Procure CAS 393125-33-2 to determine its MIC against Staphylococcus aureus MRSA (ATCC 700698) and Acinetobacter baumannii MDR in the CO-ADD whole-cell growth inhibition assay at 32 μg/mL, following the exact protocol of Sood & Kesavan (2023) [1]. This single experiment would directly extend the published SAR matrix, which currently lacks any 3,4-dihalogenated analog, and could reveal a new potent lead if the compound achieves >70% growth inhibition—the threshold for HIT confirmation in the original study [1].

Head-to-Head Cytotoxicity Comparison with 4-Nitro Lead Compound 18

Assess CAS 393125-33-2 in parallel with compound 18 (the 4-nitro lead with MIC 2 μg/mL against MRSA) in HEK cell viability and hemolysis assays to determine whether the 3,4-dichloro substitution preserves the scaffold's favorable human cell tolerability profile [1]. A selectivity index (CC50/MIC) can then be calculated and compared against the established benchmark.

Physicochemical Profiling for Isomer-Specific Property Differentiation

Experimentally determine the LogD7.4, aqueous solubility, and PAMPA permeability of CAS 393125-33-2 and compare directly with the 2,4-dichloro isomer and the unsubstituted parent compound 15 to quantify the impact of chlorine position on drug-like properties [1]. The computed XLogP3 of 3.1 provides a baseline prediction, but measured values are essential for guiding lead optimization [2].

Optimization of Synthetic Route for 3-Chloro-Substituted Benzaldehyde Substrates

Use commercially sourced CAS 393125-33-2 as an authenticated reference standard to screen catalysts, solvents, and temperature conditions that enable the one-step L-proline-mediated condensation of 3,4-dichlorobenzaldehyde with acetoacetamide, overcoming the documented failure of 3-chlorobenzaldehyde under standard conditions [1]. Successful optimization would unlock access to a new sub-series of 3,4-dihalogenated 2-benzylidene-3-oxobutanamide derivatives for antimicrobial screening.

Quote Request

Request a Quote for (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.